molecular formula C19H25NO3S B2844843 N-(5-hydroxy-3-phenylpentyl)-2,4-dimethylbenzenesulfonamide CAS No. 1795086-02-0

N-(5-hydroxy-3-phenylpentyl)-2,4-dimethylbenzenesulfonamide

Cat. No. B2844843
M. Wt: 347.47
InChI Key: WPNPXRUFAUWPOT-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Benzenesulfonamides, for example, are known to undergo reactions with amines, alcohols, and other nucleophiles .

Scientific Research Applications

Biphenylsulfonamide Endothelin Antagonists

N-substituted benzenesulfonamides, such as biphenylsulfonamides, have been identified as a novel series of endothelin-A (ETA) selective antagonists. These compounds demonstrate improved binding and functional activity against ETA receptors, with certain analogues showing significant oral activity in inhibiting the pressor effect caused by endothelin-1 (ET-1) infusion in animal models. This suggests potential applications in treating conditions associated with endothelin, such as hypertension and cardiovascular diseases (Murugesan et al., 1998).

Synthesis and Computational Study

The synthesis and characterization of new sulfonamide molecules, like N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS), have been conducted to explore their structural and electronic properties. Computational studies, including DFT/B3LYP calculations, have shown excellent agreement with experimental results, indicating the potential for these compounds in various biochemical applications (Murthy et al., 2018).

Photosensitizers for Photodynamic Therapy

Derivatives of benzenesulfonamide have been synthesized and characterized for their photophysical and photochemical properties, indicating potential as photosensitizers in photodynamic therapy (PDT). High singlet oxygen quantum yields and good fluorescence properties suggest these compounds could be effective in treating cancer through the Type II PDT mechanism (Pişkin et al., 2020).

Cognitive Enhancers

Certain benzenesulfonamide derivatives, such as SB-399885, have been found to be potent, selective antagonists of the 5-HT6 receptor, demonstrating cognitive-enhancing properties in animal models. These findings support the potential therapeutic utility of 5-HT6 receptor antagonists in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Antitumor Activity

The synthesis and biological evaluation of novel benzenesulfonamide derivatives have shown that certain compounds exhibit excellent in vitro antitumor activity against specific cell lines. This suggests the potential application of these compounds in developing new anticancer therapies (Fahim & Shalaby, 2019).

Future Directions

The future directions of research on a compound depend on its potential applications. Benzenesulfonamides, for example, are being studied for their potential use in the treatment of glaucoma, epilepsy, and other conditions .

properties

IUPAC Name

N-(5-hydroxy-3-phenylpentyl)-2,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3S/c1-15-8-9-19(16(2)14-15)24(22,23)20-12-10-18(11-13-21)17-6-4-3-5-7-17/h3-9,14,18,20-21H,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNPXRUFAUWPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCCC(CCO)C2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-hydroxy-3-phenylpentyl)-2,4-dimethylbenzenesulfonamide

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